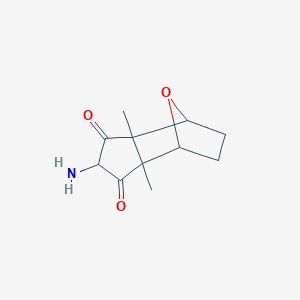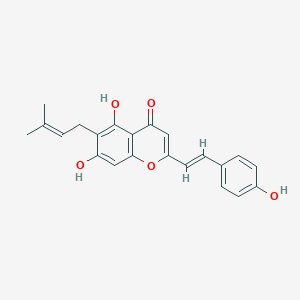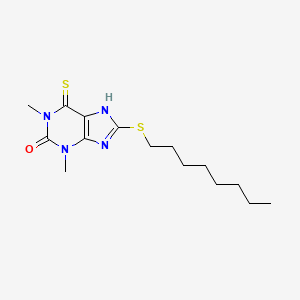![molecular formula C2Cl3F6P B14746547 Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane CAS No. 353-77-5](/img/structure/B14746547.png)
Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It contains a phosphorus atom bonded to three chlorine atoms and two trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane typically involves the reaction of phosphorus trichloride with trifluoromethylating agents under controlled conditions. One common method is the reaction of phosphorus trichloride with trifluoromethyl lithium or trifluoromethyl magnesium bromide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.
Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphine oxides, while substitution reactions can yield a variety of organophosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus center. The compound can act as a ligand, forming complexes with metals and other elements. These interactions can influence various biochemical pathways and processes, making it a valuable tool in research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane: Contains three chlorine atoms and two trifluoromethyl groups.
Trichloro[bis(trifluoromethyl)]-lambda~5~-arsane: Similar structure but with arsenic instead of phosphorus.
Trichloro[bis(trifluoromethyl)]-lambda~5~-stibane: Similar structure but with antimony instead of phosphorus.
Uniqueness
This compound is unique due to its specific combination of chlorine and trifluoromethyl groups bonded to a phosphorus atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
353-77-5 |
|---|---|
Molekularformel |
C2Cl3F6P |
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
trichloro-bis(trifluoromethyl)-λ5-phosphane |
InChI |
InChI=1S/C2Cl3F6P/c3-12(4,5,1(6,7)8)2(9,10)11 |
InChI-Schlüssel |
PEPIQGCIUVDGLO-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)P(C(F)(F)F)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


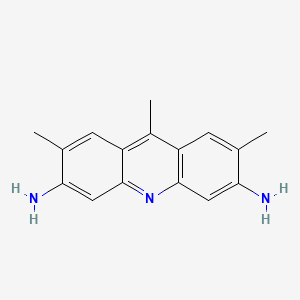

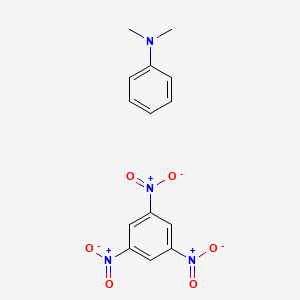
![(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid](/img/structure/B14746489.png)
![1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746496.png)
![N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide](/img/structure/B14746502.png)
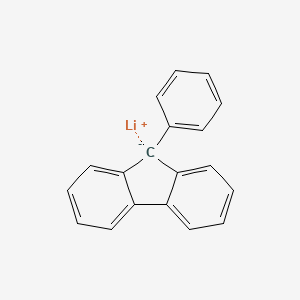
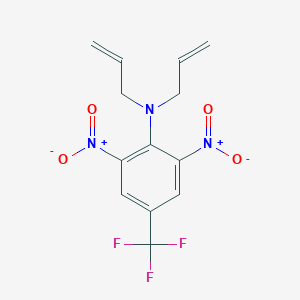
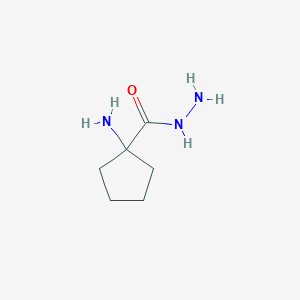
![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)
